6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family This compound is characterized by its complex structure, which includes a methoxy group, a phenyl group, and a tetrahydro-beta-carboline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the reaction of tryptamine with benzaldehyde. One common method includes the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in ethyl acetate under microwave irradiation at 110°C for 10 minutes . The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine, followed by drying over sodium sulfate and evaporation of the solvent to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in therapeutic applications or as a research tool.
Comparison with Similar Compounds
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as:
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: This compound lacks the phenyl group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5684-66-2 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2O/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12/h2-8,11,17,19-20H,9-10H2,1H3 |
InChI Key |
VGWBMVBBCGVTFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4 |
Origin of Product |
United States |
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